
1,4-Dithiane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane-2,5-dione is an organosulfur compound with the molecular formula C4H4O2S2 It is a derivative of dithiane, characterized by the presence of two carbonyl groups at the 2 and 5 positions of the dithiane ring
Preparation Methods
1,4-Dithiane-2,5-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-dithiane-2,5-diol. The reaction typically employs oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired product . Industrial production methods may involve similar oxidation processes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dithiane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding 1,4-dithiane-2,5-diol.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dithiane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dithiane-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups at the 2 and 5 positions are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediate species, such as enolates or thioketals, which further react to yield the final products .
Comparison with Similar Compounds
1,4-Dithiane-2,5-dione can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung (polarity inversion) reactions.
1,4-Dithiane-2,5-diol: A precursor to this compound, used in the synthesis of thiophenes and other sulfur-containing heterocycles.
The uniqueness of this compound lies in its dual carbonyl functionality, which imparts distinct reactivity compared to its analogs.
Properties
CAS No. |
4385-42-6 |
|---|---|
Molecular Formula |
C4H4O2S2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1,4-dithiane-2,5-dione |
InChI |
InChI=1S/C4H4O2S2/c5-3-1-7-4(6)2-8-3/h1-2H2 |
InChI Key |
JISRAAJAPNOYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SCC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
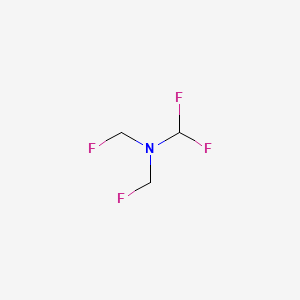

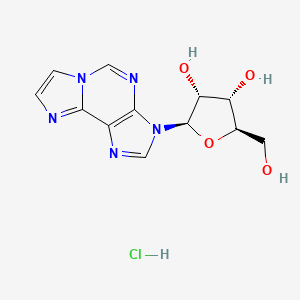
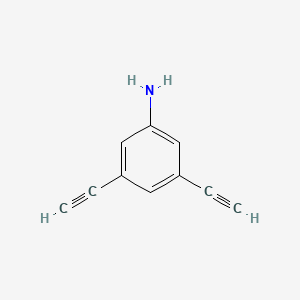
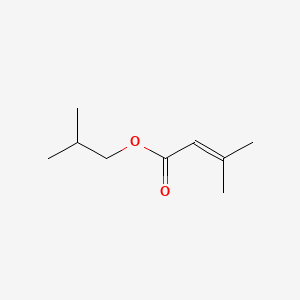


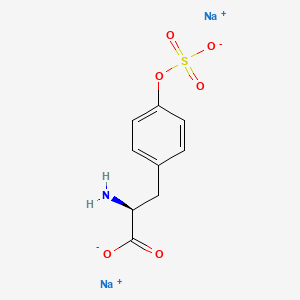
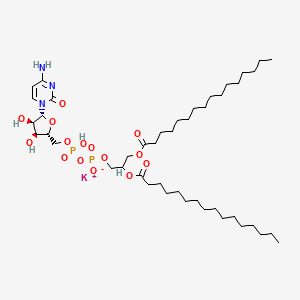
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)


